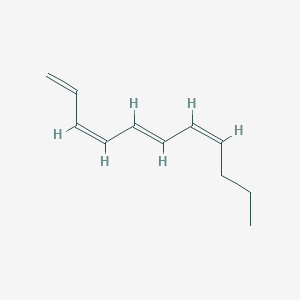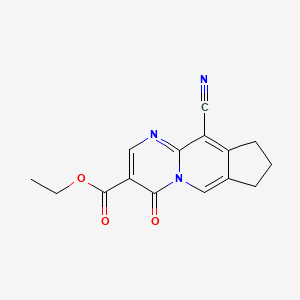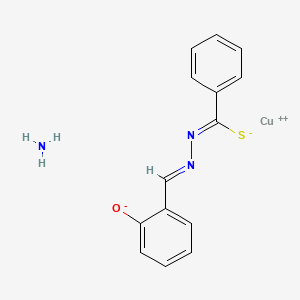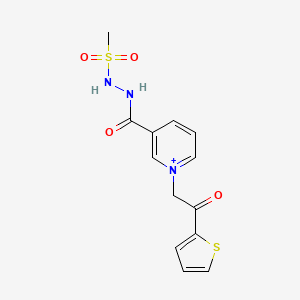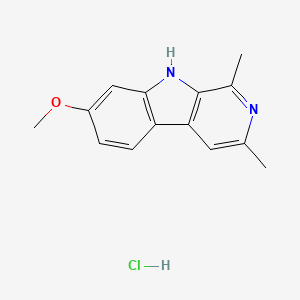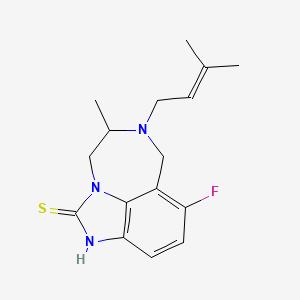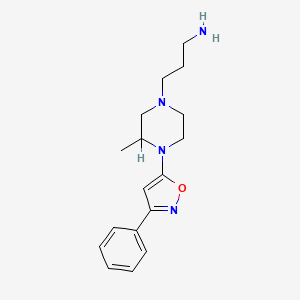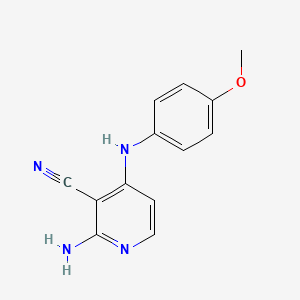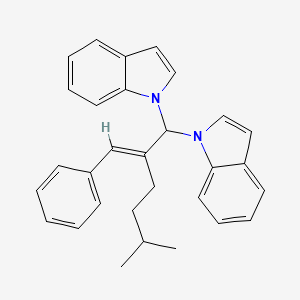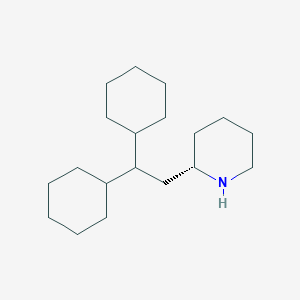
(2S)-2-(2,2-dicyclohexylethyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(2,2-dicyclohexylethyl)piperidine is a chiral piperidine derivative. Piperidine compounds are known for their diverse applications in medicinal chemistry, organic synthesis, and as building blocks for more complex molecules. The unique structure of this compound, featuring a piperidine ring and a bulky dicyclohexylethyl group, may impart specific chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2,2-dicyclohexylethyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperidine and dicyclohexylethyl bromide.
Reaction Conditions: The piperidine is reacted with dicyclohexylethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
(2S)-2-(2,2-dicyclohexylethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can be employed to reduce any unsaturated bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the dicyclohexylethyl group using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base, sulfonates in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce fully saturated hydrocarbons.
科学的研究の応用
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2S)-2-(2,2-dicyclohexylethyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as receptors or enzymes, modulating their activity. The bulky dicyclohexylethyl group may influence the compound’s binding affinity and selectivity.
類似化合物との比較
Similar Compounds
(2S)-2-(2,2-diphenylethyl)piperidine: Similar structure but with phenyl groups instead of cyclohexyl groups.
(2S)-2-(2,2-dimethylpropyl)piperidine: Smaller alkyl groups, potentially different steric and electronic properties.
Uniqueness
The unique feature of (2S)-2-(2,2-dicyclohexylethyl)piperidine is the presence of the bulky dicyclohexylethyl group, which may impart specific steric and electronic effects, influencing its reactivity and interactions with biological targets.
特性
CAS番号 |
1326703-86-9 |
|---|---|
分子式 |
C19H35N |
分子量 |
277.5 g/mol |
IUPAC名 |
(2S)-2-(2,2-dicyclohexylethyl)piperidine |
InChI |
InChI=1S/C19H35N/c1-3-9-16(10-4-1)19(17-11-5-2-6-12-17)15-18-13-7-8-14-20-18/h16-20H,1-15H2/t18-/m0/s1 |
InChIキー |
CYXKNKQEMFBLER-SFHVURJKSA-N |
異性体SMILES |
C1CCC(CC1)C(C[C@@H]2CCCCN2)C3CCCCC3 |
正規SMILES |
C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


